molecular formula C8H14ClN3O B2909168 1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride CAS No. 2172030-92-9

1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride

Cat. No.: B2909168
CAS No.: 2172030-92-9
M. Wt: 203.67
InChI Key: ZRAFVEMENBBCHJ-UHFFFAOYSA-N
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Description

1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride is a heterocyclic compound that features a pyrano-imidazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrano and imidazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable pyrano-imidazole precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen or the ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazole compounds. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride
  • 1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride

Uniqueness

1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

1-ethyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-2-11-7-3-4-12-5-6(7)10-8(11)9;/h2-5H2,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAFVEMENBBCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)N=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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